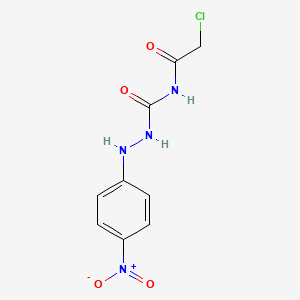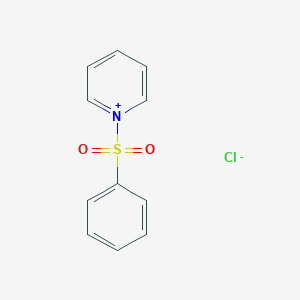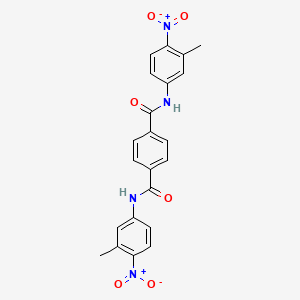
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes two 3-methyl-4-nitrophenyl groups attached to a benzene-1,4-dicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 3-methyl-4-nitroaniline with benzene-1,4-dicarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products
Reduction: The major product is N1,N~4~-Bis(3-methyl-4-aminophenyl)benzene-1,4-dicarboxamide.
Substitution: Depending on the substituent introduced, products such as N1,N~4~-Bis(3-methyl-4-bromophenyl)benzene-1,4-dicarboxamide can be obtained.
科学的研究の応用
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N1,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Bis(3-methylphenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Bis(3-methyl-4-chlorophenyl)benzene-1,4-dicarboxamide
Uniqueness
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide is unique due to the presence of both methyl and nitro groups on the aromatic rings. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The presence of nitro groups also enhances its potential for redox reactions, making it a valuable compound for various applications.
特性
CAS番号 |
65916-72-5 |
|---|---|
分子式 |
C22H18N4O6 |
分子量 |
434.4 g/mol |
IUPAC名 |
1-N,4-N-bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-11-17(7-9-19(13)25(29)30)23-21(27)15-3-5-16(6-4-15)22(28)24-18-8-10-20(26(31)32)14(2)12-18/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
CTBAXUBZUIDKTG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





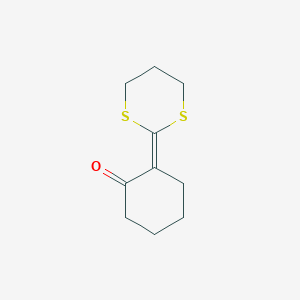

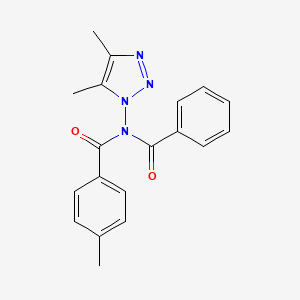
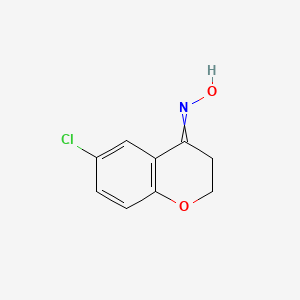
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)




